6-(Furan-3-yl)nicotinonitrile
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Overview
Description
6-(Furan-3-yl)nicotinonitrile is a heterocyclic organic compound that features both a furan ring and a nicotinonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and nicotinonitrile groups endows it with unique chemical properties that can be exploited in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-3-yl)nicotinonitrile typically involves the reaction of 3-cyanopyridine with furan derivatives. One common method includes the use of 3-cyano-2H-pyridones as starting materials. These pyridones undergo cyclization in the presence of sodium methoxide to yield the desired nicotinonitrile derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of robust catalysts and controlled reaction environments to facilitate efficient cyclization and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
6-(Furan-3-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Furan-3-yl)nicotinonitrile in biological systems involves its interaction with specific molecular targets. For instance, its cytotoxic effects may be attributed to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Furo[2,3-b]pyridine: Shares a similar structure but with different pharmacological properties.
3-Cyanopyridine: A precursor in the synthesis of nicotinonitrile derivatives.
Thiophene-substituted nicotinonitriles: Similar in structure but with a thiophene ring instead of a furan ring
Uniqueness: 6-(Furan-3-yl)nicotinonitrile is unique due to the presence of both furan and nicotinonitrile groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
6-(furan-3-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXYZFZJXWWPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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